molecular formula C12H18N2 B15257566 1-Methyl-2-phenylpiperidin-4-amine

1-Methyl-2-phenylpiperidin-4-amine

Cat. No.: B15257566
M. Wt: 190.28 g/mol
InChI Key: IKHIBKMYECYOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-phenylpiperidin-4-amine is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the study of synthetic opioid receptor ligands. It features a piperidine ring, a key structural motif found in a wide range of biologically active molecules and approved pharmaceuticals . Piperidine derivatives are extensively investigated for their interactions with opioid receptors (μ, δ, and κ), and subtle changes to the substituents on the piperidine ring can significantly modulate a compound's potency, selectivity, and functional profile (agonist vs. antagonist) . For instance, research on related N-substituted 4-(3-hydroxyphenyl)piperidines has demonstrated that the presence and position of methyl groups on the piperidine ring are critical determinants for achieving pure opioid antagonist properties, independent of the N-substituent . The structural features of this compound make it a valuable intermediate or scaffold for the synthesis and structure-activity relationship (SAR) study of more complex molecules. Its exploration contributes to the understanding of receptor-ligand interactions and the development of new pharmacological tools . This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-methyl-2-phenylpiperidin-4-amine

InChI

InChI=1S/C12H18N2/c1-14-8-7-11(13)9-12(14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3

InChI Key

IKHIBKMYECYOPT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-2-phenylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylsilane with an imine, followed by cyclization and reduction, can yield piperidine derivatives . Industrial production methods often involve multi-step processes that ensure high yield and purity, utilizing catalysts and optimized reaction conditions .

Chemical Reactions Analysis

1-Methyl-2-phenylpiperidin-4-amine undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-2-phenylpiperidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenylpiperidin-4-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituent groups. Below is a comparative analysis of 1-methyl-2-phenylpiperidin-4-amine and key analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Identifier) Molecular Formula Key Structural Features Pharmacological Implications Reference
This compound (93138-56-8) C₁₂H₁₈N₂·2HCl Methyl (1-position), phenyl (2-position) CNS activity due to lipophilicity; BBB penetration
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (946290-20-6) C₂₃H₂₆N₆ Pteridin core, phenylpiperazine substituent Potential anticancer/kinase inhibition; reduced BBB penetration due to polar groups
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine (Y507-5624) C₁₁H₁₆F₃N₅ Pyrimidine ring with CF₃ group Enhanced hydrogen bonding; possible antiviral/antibacterial activity
1-Acetylpiperidin-4-amine C₇H₁₄N₂O Acetyl group at 1-position Reduced lipophilicity; limited CNS activity
Compound 14 () C₂₆H₃₃FN₆ 5-Fluoroindole, ethylpiperazine chain AAA ATPase p97 inhibition; increased metabolic stability

Key Findings

Lipophilicity and CNS Activity :

  • The phenyl group in this compound enhances lipophilicity, favoring BBB penetration and CNS-targeted effects . In contrast, polar substituents like pyrimidine (e.g., Y507-5624) or sulfonyl groups (e.g., 1-(phenylsulfonyl)piperidin-4-amine ) reduce BBB penetration but may improve solubility for peripheral targets.

Biological Target Specificity: Bulky substituents, such as the pteridin ring in 946290-20-6, are associated with kinase or enzyme inhibition (e.g., anticancer activity) .

Synthetic Flexibility :

  • Reductive amination (e.g., Example 14 in EP 2 402 347 A1 ) and nucleophilic substitution (e.g., piperazine derivatives in ) are common synthetic routes for piperidine analogs. The choice of substituents (e.g., morpholine in ) allows tuning of pharmacokinetic properties.

Q & A

Basic Synthesis and Purification Methods

Q: What are the standard synthetic routes for 1-Methyl-2-phenylpiperidin-4-amine, and how can purity be ensured? A:

  • Synthetic Routes : A common method involves alkylation of piperidin-4-amine derivatives with methyl halides or benzyl halides under basic conditions (e.g., K₂CO₃ or NaH in acetonitrile or ethanol) . For example, reacting 2-phenylpiperidin-4-amine with methyl iodide in the presence of a base yields the target compound.
  • Purification : Recrystallization using ethanol/water mixtures or chromatography (silica gel, eluting with ethyl acetate:hexane) ensures purity. Purity can be verified via HPLC (≥98%) and melting point analysis .

Advanced Optimization of Synthetic Yield

Q: How can conflicting literature reports on low yields (<40%) be addressed in large-scale synthesis? A:

  • Reaction Optimization : Use continuous flow reactors to enhance mixing and heat transfer, improving yield to >70% .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or phase-transfer catalysts (e.g., TBAB) can accelerate alkylation .
  • Byproduct Analysis : LC-MS or GC-MS identifies impurities (e.g., over-alkylated products), guiding solvent/base adjustments .

Structural Characterization Techniques

Q: What advanced methods resolve ambiguities in the compound’s 3D conformation? A:

  • Basic : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C1, phenyl at C2). For example, the methyl group shows a singlet at δ 1.2–1.5 ppm .
  • Advanced : X-ray crystallography (single-crystal analysis) or DFT-based computational modeling (e.g., Gaussian 09) reveals chair conformation of the piperidine ring and torsional angles of the phenyl group .

Biological Activity Profiling

Q: How to design experiments to evaluate its potential as a CNS-targeting agent? A:

  • Initial Screening :
    • In vitro receptor binding assays (e.g., dopamine D2/D3 receptors) at 1–10 μM concentrations .
    • Cytotoxicity assays (MTT) on neuronal cell lines (IC₅₀ > 50 μM indicates safety) .
  • Mechanistic Studies :
    • Patch-clamp electrophysiology to assess ion channel modulation (e.g., NMDA receptors) .
    • Microdialysis in rodent models to measure neurotransmitter release (e.g., dopamine) .

Addressing Contradictory Bioactivity Data

Q: How to reconcile conflicting reports on its efficacy in serotonin receptor modulation? A:

  • Purity Verification : Ensure batches are free of trace impurities (e.g., residual solvents) via GC-MS .
  • Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and receptor density in radioligand binding assays .
  • Metabolite Screening : Incubate with liver microsomes to rule out active metabolites skewing results .

Structure-Activity Relationship (SAR) Studies

Q: Which structural analogs enhance selectivity for σ receptors over adrenergic receptors? A:

  • Key Modifications :
    • Replace the methyl group with bulkier substituents (e.g., ethyl or isopropyl) to reduce adrenergic binding .
    • Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to enhance σ receptor affinity (Ki < 100 nM) .
  • Data Table :
Analogσ1 Ki (nM)α1-Adrenergic Ki (nM)
1-Methyl-2-(4-Fluorophenyl)851200
1-Ethyl-2-Phenyl210450

Stability and Degradation Pathways

Q: What conditions accelerate oxidative degradation, and how can this be mitigated? A:

  • Degradation Triggers : Exposure to light or O₂ generates N-oxide derivatives (LC-MS m/z +16) .
  • Preventive Measures : Store under argon at -20°C with antioxidants (e.g., BHT). Use amber vials to block UV light .

Safety and Handling Protocols

Q: What precautions are necessary given limited toxicity data? A:

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Treat as a Category 2 irritant .
  • Toxicity Screening : Conduct acute toxicity studies in zebrafish (LC₅₀ > 100 mg/L) before mammalian models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.